Silane, dichlorobis(3-chloropropyl)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Organic Synthesis

Due to the presence of reactive chlorine atoms and silicon, dichlorobis(3-chloropropyl)silane can serve as a building block for synthesizing other organosilicon compounds. Research explores its use in reactions like:

- Hydrosilylation: The Si-Cl bond can undergo a reaction with alkenes or alkynes to form new carbon-silicon bonds. This reaction is valuable for creating various organosilicon molecules with tailored properties .

- Chlorination: The chlorine atoms can be readily substituted with other functional groups, allowing for the synthesis of diverse organochlorosilanes with specific applications in organic chemistry .

Crosslinking Agent in Polymers

The bifunctional nature of dichlorobis(3-chloropropyl)silane, with two chlorine atoms, makes it a potential crosslinking agent for polymers. Crosslinking creates a more robust and stable polymer network through covalent bonds between polymer chains. Research investigates its use in:

- Silicone elastomers: Dichlorobis(3-chloropropyl)silane may contribute to the formation of stronger and more heat-resistant silicone elastomers used in various industrial applications .

- Siloxane polymers: The compound might be explored for crosslinking siloxane polymers, enhancing their mechanical properties for applications in coatings and sealants .

- Origin: Dichlorobis(3-chloropropyl)silane can be synthesized in a laboratory setting through various methods. One common approach involves the reaction of silicon tetrachloride (SiCl4) with a Grignard reagent derived from 3-chloropropene [].

- Significance: Research on dichlorobis(3-chloropropyl)silane primarily focuses on its potential applications in organic synthesis. Its reactive chlorine atoms can be used to form bonds with other molecules, allowing for the creation of new organosilicon compounds with desired properties [].

Molecular Structure Analysis

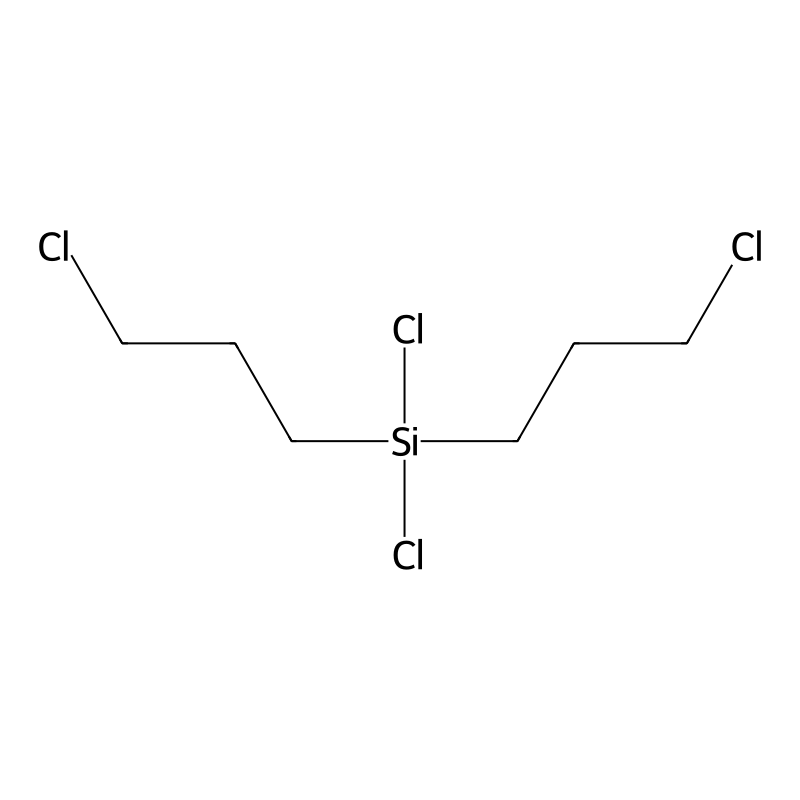

- Dichlorobis(3-chloropropyl)silane has a central silicon (Si) atom bonded to two chlorine (Cl) atoms. Two 3-chloropropyl groups (CH2CH2CH2Cl) are attached to the silicon atom through silicon-carbon (Si-C) bonds.

- The notable aspect of this structure is the presence of two reactive chlorine atoms bonded to the silicon. These chlorine atoms can be readily substituted by other functional groups, enabling the formation of various organosilicon derivatives [, ].

Chemical Reactions Analysis

- Synthesis: As mentioned earlier, dichlorobis(3-chloropropyl)silane can be synthesized from the reaction of silicon tetrachloride (SiCl4) with a Grignard reagent derived from 3-chloropropene [].

SiCl4 + 2 Mg(CH2CH2CH2Cl) -> Cl2Si(CH2CH2CH2Cl)2 + 2 MgCl2- Other Relevant Reactions: Research suggests that dichlorobis(3-chloropropyl)silane can undergo hydrolysis (reaction with water) to form silanols (organosilicon compounds with hydroxyl groups, -OH) []. However, detailed data on specific reaction conditions and mechanisms is limited.

Physical And Chemical Properties Analysis

- Limited data exists on the specific physical and chemical properties of dichlorobis(3-chloropropyl)silane. However, based on its structure and the properties of similar chlorosilanes, it is expected to be:

- Dichlorobis(3-chloropropyl)silane is likely to be corrosive and can irritate skin and eyes.

- Due to its chlorine content, it may react with water to release hydrochloric acid (HCl), a toxic and corrosive gas.

- Inhaling or ingesting the compound can be harmful.

- Specific data on toxicity is limited, but it is recommended to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood [].

- Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new silane derivatives.

- Hydrolysis: In the presence of water, this silane can hydrolyze to form silanol compounds, which can further condense to form siloxanes.

- Cross-Coupling Reactions: It can also be involved in cross-coupling reactions with various organic substrates, enhancing its utility in organic synthesis.

Several methods exist for synthesizing silane, dichlorobis(3-chloropropyl)-:

- Addition Reactions: One common method involves the addition reaction of trichlorosilane with allyl chloride in the presence of a catalyst such as dichloro-bis(triphenylphosphine) platinum (II). This reaction typically occurs at elevated temperatures (30° to 160°C) and can yield high amounts of the desired silane .

- Hydrosilylation: Another approach is hydrosilylation, where this compound can react with alkenes or alkynes under appropriate conditions to form more complex silanes.

- Transesterification: This method can also be applied using suitable alcohols to replace chlorine atoms with alkoxy groups.

Silane, dichlorobis(3-chloropropyl)- has various applications across different industries:

- Adhesives and Sealants: It is used as a coupling agent to enhance adhesion between organic materials and inorganic substrates.

- Coatings: This compound can be utilized in surface treatments to improve hydrophobicity and chemical resistance.

- Silica Gel Functionalization: It serves as a precursor for functionalizing silica surfaces for chromatography and catalysis .

Interaction studies involving silanes often focus on their reactivity with different substrates. For instance:

- Reactivity with Alcohols: Studies have shown that silanes can react with alcohols under acidic conditions to form siloxanes.

- Biocompatibility Assessments: Research into the biocompatibility of similar compounds indicates potential for use in biomedical applications but requires further investigation for specific safety profiles.

Several compounds share structural similarities with silane, dichlorobis(3-chloropropyl)-. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Chloropropyltrimethoxysilane | Alkoxysilane | Contains methoxy groups instead of chlorine |

| 3-Chloropropyltrichlorosilane | Trichloro-silane | Has three chlorine atoms; more reactive than dichloro |

| Bis(3-chloropropyl)dimethylsilane | Dimethylsilane | Contains methyl groups instead of chlorines |

| 3-Aminopropyltriethoxysilane | Amino-silane | Contains amino groups; used for different biological applications |

The unique aspect of silane, dichlorobis(3-chloropropyl)- lies in its dual chlorination at the silicon center combined with two chloropropyl groups, making it particularly useful in specific coupling applications where both reactivity and stability are required.

Silane, dichlorobis(3-chloropropyl)- possesses the molecular formula C₆H₁₂Cl₄Si and has a molecular weight of 254.1 grams per mole [1]. The compound exhibits a tetrahedral geometry around the central silicon atom, consistent with silicon's sp³ hybridization state [2]. The silicon center is bonded to two chlorine atoms and two 3-chloropropyl groups, creating a symmetrical molecular architecture [1].

The silicon-chlorine bonds in this compound demonstrate characteristic covalent bonding patterns observed in chlorosilane chemistry [2]. Based on computational chemistry data for similar chlorosilane compounds, silicon-chlorine bond lengths typically range from 2.014 to 2.088 Angstroms, with an average bond length of approximately 2.060 Angstroms [3] [4]. The dichlorosilane moiety exhibits Si-Cl bond lengths of approximately 2.044 to 2.051 Angstroms according to high-level quantum chemical calculations [4].

The molecular structure can be represented by the SMILES notation C(CSi(Cl)Cl)CCl, indicating the connectivity pattern where silicon is centrally positioned with two terminal chlorine atoms and two 3-chloropropyl substituents [1]. The InChI key HDNRFVFMQJSRPE-UHFFFAOYSA-N provides a unique structural identifier for this compound [1].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₂Cl₄Si | [1] |

| Molecular Weight | 254.1 g/mol | [1] |

| Silicon-Chlorine Bond Length | 2.044-2.051 Å | [4] |

| Heavy Atom Count | 11 | [1] |

| Rotatable Bond Count | 6 | [1] |

Chloropropyl Group Characteristics

The 3-chloropropyl substituents in silane, dichlorobis(3-chloropropyl)- consist of three-carbon alkyl chains terminated with chlorine atoms [1]. These propyl chains exhibit significant conformational flexibility due to their carbon-carbon single bonds, contributing to the molecule's overall structural dynamics [1]. The presence of terminal chlorine atoms on the propyl chains creates additional reactive sites that can participate in nucleophilic substitution reactions .

The chloropropyl groups demonstrate characteristic carbon-chlorine bonding patterns, with the chlorine atoms attached to primary carbon centers [1]. This positioning enhances the electrophilic character of the terminal carbon atoms, making them susceptible to nucleophilic attack . The three-methylene spacer between the silicon center and the terminal chlorine atoms provides sufficient flexibility for various molecular conformations while maintaining chemical reactivity [1].

The molecular structure exhibits six rotatable bonds, primarily associated with the carbon-carbon bonds within the chloropropyl chains [1]. This rotational freedom allows the molecule to adopt multiple conformational states, which may influence its physical properties and reactivity patterns [1]. The topological polar surface area of the compound is zero square Angstroms, indicating the absence of hydrogen bond donors or acceptors in the molecular structure [1].

Thermodynamic Properties and Stability

Silane, dichlorobis(3-chloropropyl)- exhibits specific thermodynamic characteristics that influence its stability and handling requirements [6] [7]. The compound has a boiling point of 82°C at 0.3 millimeters of mercury pressure, indicating moderate volatility under reduced pressure conditions [6] [7]. Alternative sources report a boiling point of 234.7°C at standard atmospheric pressure (760 millimeters of mercury) [8].

The compound demonstrates a density of 1.274 grams per cubic centimeter at standard conditions [6] [7]. The flash point is reported as 145°C (293°F), indicating the temperature at which the compound can form ignitable vapor-air mixtures [6] [7]. The vapor pressure at 25°C is 0.0796 millimeters of mercury, suggesting relatively low volatility at ambient temperatures [7].

Thermal stability studies on related chlorosilane compounds indicate that silicon-chlorine bond dissociation energies are approximately 110 kilocalories per mole [9]. The compound exhibits hydrolytic sensitivity, characterized as level 7 on the sensitivity scale, meaning it reacts slowly with moisture and water [6] [7]. This hydrolytic instability is consistent with the general reactivity patterns observed in chlorosilane chemistry [10].

| Property | Value | Reference |

|---|---|---|

| Boiling Point (0.3 mmHg) | 82°C | [6] [7] |

| Boiling Point (760 mmHg) | 234.7°C | [8] |

| Density | 1.274 g/cm³ | [6] [7] |

| Flash Point | 145°C | [6] [7] |

| Vapor Pressure (25°C) | 0.0796 mmHg | [7] |

| Hydrolytic Sensitivity | Level 7 | [6] [7] |

Spectroscopic Profiles

Mass spectrometry analysis of silane, dichlorobis(3-chloropropyl)- reveals characteristic fragmentation patterns with the most intense peak at mass-to-charge ratio 133, followed by peaks at 135 and 175 [1]. The molecular ion peak appears at 254, corresponding to the molecular weight of the compound [1]. The fragmentation pattern is consistent with the loss of chlorine atoms and chloropropyl groups during ionization [1].

Nuclear magnetic resonance spectroscopy data for related 3-chloropropyl silane derivatives provide insights into the expected chemical shift patterns [11]. Silicon-29 nuclear magnetic resonance chemical shifts for dichlorosilane compounds typically appear in the range characteristic of tetracoordinate silicon environments [11]. The chemical shifts are influenced by the electronegativity of the chlorine substituents and the alkyl chain length [11].

Infrared spectroscopy of chlorosilane compounds reveals characteristic absorption bands associated with silicon-chlorine stretching vibrations [12]. The silicon-chlorine stretching frequencies typically appear in the region between 500 and 600 wavenumbers [12]. Carbon-hydrogen stretching vibrations from the propyl chains are expected in the 2800-3000 wavenumber region [12]. The carbon-chlorine stretching vibrations appear around 700-800 wavenumbers [12].

| Spectroscopic Technique | Key Features | Reference |

|---|---|---|

| Mass Spectrometry | Base peak at m/z 133, molecular ion at 254 | [1] |

| ²⁹Si Nuclear Magnetic Resonance | Tetracoordinate silicon environment | [11] |

| Infrared Spectroscopy | Si-Cl stretch 500-600 cm⁻¹, C-H stretch 2800-3000 cm⁻¹ | [12] |

Refractive Index and Optical Properties

The refractive index of silane, dichlorobis(3-chloropropyl)- is reported as 1.4902 at standard conditions [6] [7]. An alternative source provides a slightly different value of 1.467 [8]. These values are consistent with the refractive indices observed for other organosilicon compounds containing chlorine substituents [13].

The optical properties of the compound are influenced by the presence of multiple chlorine atoms, which contribute to the polarizability of the molecule [6]. The exact mass of the compound is 251.946 daltons, with a monoisotopic mass value that reflects the isotopic composition of the constituent elements [1]. The LogP value of 4.164 indicates the compound's lipophilic character and its tendency to partition into organic phases [8].

Comparative analysis with related chloropropyl silane compounds shows that refractive indices in this class of materials typically range from 1.418 to 1.467 [13] [14]. The specific gravity of 1.274 aligns with the density measurements and confirms the compound's physical consistency [6] [7]. These optical properties are important for applications requiring precise optical characterization of silicon-containing materials [15].

| Optical Property | Value | Reference |

|---|---|---|

| Refractive Index | 1.4902 | [6] [7] |

| Alternative Refractive Index | 1.467 | [8] |

| Specific Gravity | 1.274 | [6] [7] |

| LogP Value | 4.164 | [8] |

| Exact Mass | 251.946 Da | [1] |

| Monoisotopic Mass | 251.946 Da | [1] |

The hydrosilylation of allyl chloride represents the primary synthetic approach for producing silane, dichlorobis(3-chloropropyl)-. This method involves the addition of silicon-hydrogen bonds across the carbon-carbon double bond of allyl chloride, facilitating the formation of the desired organosilicon compound [1] [2].

The fundamental reaction proceeds according to the following mechanism: trichlorosilane reacts with allyl chloride in the presence of a transition metal catalyst to yield trichloro(3-chloropropyl)silane as an intermediate, which can subsequently be converted to dichlorobis(3-chloropropyl)silane through controlled reactions with additional allyl chloride units [3] . The reaction typically occurs at temperatures ranging from room temperature to 160°C, with yields of 70-76% commonly reported in industrial settings [5] .

Research has demonstrated that the hydrosilylation process can be optimized through careful control of reaction parameters. Studies indicate that the reaction rate becomes significant above 555°C for thermal decomposition pathways, but catalytic routes enable much lower operating temperatures [6]. The selectivity of the hydrosilylation reaction is influenced by the electronic properties of both the silane and alkene components, with electron-donor substituents generally favoring specific stereochemical outcomes [7].

The mechanism involves initial coordination of the alkene to the metal catalyst, followed by insertion into a metal-hydride bond, and subsequent reductive elimination to form the silicon-carbon bond [1]. Side reactions, such as the formation of tetrachlorosilane and propylene, can occur but are minimized through appropriate catalyst selection and reaction conditions [3].

Hexachloroplatinic Acid-Catalyzed Synthesis

Hexachloroplatinic acid (H₂PtCl₆·6H₂O), commonly known as Speier's catalyst, represents the most widely employed catalytic system for the hydrosilylation synthesis of dichlorobis(3-chloropropyl)silane [8] [9]. This platinum-based catalyst system has demonstrated exceptional efficiency in promoting the addition of silicon-hydrogen bonds to carbon-carbon double bonds under mild conditions [10].

The catalytic mechanism involves the reduction of platinum(IV) to platinum(0) species through interaction with hydrosilanes, generating the active catalytic species [8] [11]. The optimal catalyst loading ranges from 0.01 to 0.5 mol% based on the silane substrate, with typical loading of 0.02 to 0.1 mol% providing the best balance between activity and economic considerations [3]. Temperature control is critical, with the preferred range being 60-120°C to maintain high selectivity while ensuring reasonable reaction rates [3].

The preparation of hexachloroplatinic acid catalyst solutions involves dissolving the platinum salt in appropriate solvents such as isopropanol, cyclohexanone, or other organic media [11]. The choice of solvent significantly affects the catalytic activity and stability of the platinum complex. Cyclohexanone solutions have shown particular effectiveness, with the formation of aldol-type condensation products during catalyst preparation contributing to enhanced stability [11].

Reaction optimization studies have revealed that pressure conditions can dramatically influence the temperature requirements for successful hydrosilylation. While atmospheric pressure reactions require temperatures above 800°C for significant reaction rates, superatmospheric hydrogen pressure substantially reduces the temperature requirement, enabling milder reaction conditions [12].

The hexachloroplatinic acid catalyst system exhibits remarkable functional group tolerance compared to other platinum catalysts, making it particularly suitable for the synthesis of chlorinated organosilicon compounds where preservation of the chlorine functionality is essential [1] [2].

Alternative Catalytic Systems and Supports

Beyond traditional platinum catalysts, several alternative catalytic systems have emerged for the synthesis of dichlorobis(3-chloropropyl)silane, offering improved selectivity, reduced cost, or enhanced environmental compatibility [13] [14] [15].

Rhodium-based catalysts have demonstrated exceptional performance in hydrosilylation reactions, particularly the rhodium(I) catalyst [RhCl(dppbzF)]₂, where dppbzF represents 1,2-bis(diphenylphosphino)-3,4,5,6-tetrafluorobenzene [1] [2]. This catalyst system achieves remarkable efficiency with turnover numbers (TON) of 140,000 and selectivity exceeding 99% for the formation of trichloro(3-chloropropyl)silane intermediates [1]. The rhodium catalysts operate under milder conditions compared to platinum systems and demonstrate superior functional group compatibility [16].

Silica-supported ionic liquid phase (SILP) catalysts represent an innovative approach combining the advantages of homogeneous and heterogeneous catalysis [18]. These bifunctional catalysts incorporate ionic liquid phases containing imidazolium-based active centers immobilized on silica supports. SILP catalysts demonstrate enhanced stability, improved recyclability, and the ability to conduct multiple parallel reactions such as trichlorosilane disproportionation alongside hydrosilylation processes [18].

Iron-based catalysts have also been investigated for hydrosilylation applications, particularly iron carbonyl complexes such as Fe(CO)₅ and Fe₃(CO)₁₂ [17]. While requiring higher catalyst loadings compared to platinum systems, iron catalysts offer environmental advantages and cost benefits for large-scale applications.

Reaction Optimization Parameters

The optimization of reaction parameters for dichlorobis(3-chloropropyl)silane synthesis requires careful consideration of multiple interdependent variables that influence reaction rate, selectivity, and overall process efficiency [19] [20].

Temperature control represents a critical optimization parameter, with different catalytic systems requiring distinct temperature ranges for optimal performance [19]. Platinum-catalyzed reactions typically operate most efficiently between 60-120°C, while rhodium systems can achieve excellent results at room temperature or slightly elevated temperatures [3] [1]. Excessive temperatures can lead to thermal decomposition of products or catalysts, while insufficient temperatures result in poor reaction rates and incomplete conversion [6].

Pressure conditions significantly impact the hydrosilylation process, particularly for gas-phase reactants [21] [22]. Elevated pressure enables the use of lower reaction temperatures while maintaining acceptable reaction rates. The pressure-temperature relationship follows thermodynamic principles, with high-pressure conditions favoring molecular association and reaction kinetics [21].

Catalyst loading optimization involves balancing reaction efficiency with economic considerations [19]. Lower catalyst loadings (0.01-0.05 mol%) extend reaction times but reduce costs and minimize purification challenges. Higher loadings (0.1-0.5 mol%) accelerate reactions but may introduce catalyst-related impurities and increase processing costs [3].

Solvent selection profoundly influences reaction outcomes, particularly stereoselectivity and catalyst stability [19]. Dipolar aprotic solvents such as tetrahydrofuran, dimethylformamide, and 1,3-dimethyl-2-imidazolinone have demonstrated superior performance for metal-catalyzed hydrosilylation reactions [23]. The solvent affects catalyst solvation, substrate solubility, and the formation of catalytic intermediates [20].

Reaction time optimization requires consideration of competing reactions and product stability [19]. Prolonged reaction times can lead to side product formation, including siloxane condensation products and decomposition byproducts. Continuous flow reactor systems have demonstrated advantages in maintaining optimal reaction times while improving heat and mass transfer characteristics [20].

Substrate ratio optimization typically favors slight excess of the silane component to ensure complete conversion of the alkene substrate [19]. Molar ratios of 1.1:1 to 4:1 (silane:alkene) have been employed successfully, with higher ratios improving conversion at the expense of atom economy and purification complexity [3].

Purification Techniques and Quality Control

The purification of dichlorobis(3-chloropropyl)silane requires sophisticated techniques to remove catalytic residues, unreacted starting materials, and byproducts while maintaining product integrity and achieving pharmaceutical or electronic-grade purity specifications [24] [25] [26].

Fractional distillation represents the primary purification method for organosilicon compounds, exploiting differences in boiling points to achieve separation [24]. The process typically employs reduced pressure conditions to minimize thermal decomposition, with careful temperature control maintaining product stability. Multi-stage distillation columns with efficient packing materials enable the separation of compounds with similar boiling points [24]. Typical purity levels of 95-99% are achievable through optimized distillation procedures.

Chromatographic purification techniques provide superior resolution for removing trace impurities and isomeric compounds [25]. Silica gel and alumina-based column chromatography effectively separate organosilicon products from catalyst residues and structural isomers. The choice of eluent system significantly affects separation efficiency, with nonpolar to moderately polar solvents typically employed for chlorinated organosilicon compounds [25].

Chemical purification methods target specific impurity classes through selective reactions [27]. Alkali metal alkoxides effectively remove water and chlorine impurities simultaneously during distillation processes, achieving ultra-high purity specifications required for electronic applications [27]. Peroxide treatments oxidize organophosphine and organoarsine catalyst residues, facilitating their removal through subsequent purification steps [25].

Adsorption-based purification employs selective adsorbents to remove trace impurities [24] [28]. Activated carbon effectively removes organic impurities and catalyst residues, while molecular sieves target water and low-molecular-weight contaminants. Porous granular materials such as magnesium silicate demonstrate excellent performance for removing polar impurities at cryogenic temperatures (-40°C to -80°C) [24].

Quality control procedures for dichlorobis(3-chloropropyl)silane encompass comprehensive analytical characterization to verify purity, identify impurities, and ensure batch-to-batch consistency [29]. Gas chromatography-mass spectrometry (GC-MS) provides quantitative analysis of main components and impurity profiling. High-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) enables detection and quantification of trace impurities at parts-per-million levels [29].

Spectroscopic analysis including nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity and detects isomeric impurities. Fourier-transform infrared (FTIR) spectroscopy monitors functional group preservation and identifies unwanted chemical transformations during synthesis and purification [6].

Elemental analysis verifies chlorine content and detects metallic impurities from catalytic processes [26]. Inductively coupled plasma-atomic emission spectroscopy (ICP-AES) quantifies metal catalyst residues with detection limits in the parts-per-billion range, ensuring compliance with electronic-grade specifications [26].